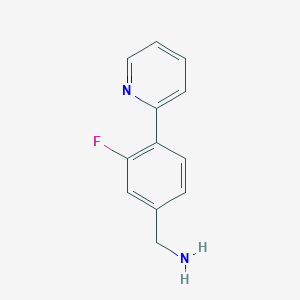

(3-Fluoro-4-pyridin-2-ylphenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

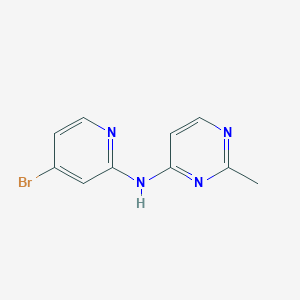

(3-Fluoro-4-pyridin-2-ylphenyl)methanamine, also known as FPMA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in drug discovery and development. FPMA is a phenylmethanamine derivative that contains a fluorine atom and a pyridine ring, making it a unique and valuable molecule for the study of various biological processes.

Scientific Research Applications

Biased Agonists for Neurological Disorders

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, displaying high 5-HT1A receptor affinity, were designed as "biased agonists." These compounds preferentially stimulate ERK1/2 phosphorylation over other pathways, indicating potential for developing antidepressants with robust activity and favorable drug-like properties, including high metabolic stability and CNS penetration (Sniecikowska et al., 2019).

Anticonvulsant Agents

A series of Schiff bases derived from 3-aminomethyl pyridine showcased anticonvulsant activity. These compounds, through a condensation reaction with various aryl aldehydes/ketones, exhibited significant protection against seizures in experimental models, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Catalytic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and used to form unsymmetrical NCN′ pincer palladacycles. These complexes showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state, demonstrating the versatility of such compounds in catalysis (Roffe et al., 2016).

Fluorescent pH Sensors

Triphenylamine derivatives functionalized with fluorophenyl, methoxyphenyl, and pyridinyl groups were synthesized and characterized for their photophysical properties. These compounds, particularly those incorporating pyridinyl groups, showed pH-dependent absorptions and emissions, making them suitable as fluorescent pH sensors (Hu et al., 2013).

Anion Detection in Aqueous Solution

A tri-(2-picolyl)amine functionalized triarylborane was designed for the detection of CN- and F- in aqueous solutions. The compound displayed distinct fluorogenic responses upon binding with these anions, showcasing its potential for effective anion detection and discrimination in environmental and biological contexts (Zhang et al., 2019).

properties

IUPAC Name |

(3-fluoro-4-pyridin-2-ylphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-11-7-9(8-14)4-5-10(11)12-3-1-2-6-15-12/h1-7H,8,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAROTLXCZIQKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)CN)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1510479-35-2 |

Source

|

| Record name | 1-[3-fluoro-4-(pyridin-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2781451.png)

![2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2781455.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2781461.png)

![5-(Methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2781463.png)

![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2781465.png)

![N-[(4-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2781470.png)

![[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2781471.png)

![3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride](/img/structure/B2781472.png)